Structural Identity Confirmation: CAS 256458-58-9 vs. Indole-Position Isomers
The target compound bears the indole substitution at the 4-position of the indole ring, a regiochemical feature that distinguishes it from the more commonly explored 5-substituted and 3-carbonyl indole scaffolds. In the Roche patent series on indolyl-piperazinyl-methanones as H3 receptor modulators, indol-4-yl and indol-5-yl isomers exhibit divergent pharmacological profiles; the patent explicitly claims both series but treats them as distinct subgenera [1]. The closest in-class indol-5-yl analog, (4-cyclopentyl-piperazin-1-yl)-(1H-indol-5-yl)-methanone, was characterized as an H3 receptor ligand in the same patent family, but no cross-comparison data with indol-4-yl counterparts are publicly available. The target compound's indol-4-yl connectivity is confirmed by its IUPAC name, 1-(2,6-dichlorobenzoyl)-4-(1H-indol-4-yl)-piperazine, and its InChIKey OLSSJOVYNZYJIL-UHFFFAOYSA-N .
| Evidence Dimension | Indole substitution regiochemistry (position of piperazine attachment) |
|---|---|
| Target Compound Data | Indol-4-yl (piperazine attached at indole C4) |
| Comparator Or Baseline | Indol-5-yl analog: (4-cyclopentyl-piperazin-1-yl)-(1H-indol-5-yl)-methanone from US7557108B2 |
| Quantified Difference | No quantitative comparative data available; patent class-level distinction only |
| Conditions | Structural identity by IUPAC nomenclature and InChIKey; no biological assay data |
Why This Matters
Procurement of the wrong indole-position isomer (e.g., indol-5-yl instead of indol-4-yl) would introduce a structurally distinct chemical entity, invalidating any structure-activity relationship built around the 4-substituted scaffold.
- [1] Nettekoven, M.; Roche, O. (Indol-4-yl) or (indol-5-yl)-piperazinylmethanones. U.S. Patent 7,557,108 B2, July 7, 2009. See specifically the separate claiming of indol-4-yl and indol-5-yl embodiments. View Source
